Mal-PEG1-PNP-carbonate

bioconjugation amine reactivity conjugation efficiency

ADC and bioconjugation workflows face yield losses from NHS ester hydrolysis and steric hindrance with longer PEG spacers. Mal-PEG1-PNP-carbonate directly addresses these limitations with quantified advantages: • PNP carbonate leaving group: reduced off-target hydrolysis vs. NHS esters, delivering 90-98% N-terminal amine conjugation efficiency. • Compact PEG1 spacer (MW 350.28): minimizes steric crowding at antibody hinge regions, preserving effector function. • Orthogonal maleimide-thiol (pH 6.5-7.5) and PNP-amine reactivity enables modular, high-yield two-step bioconjugation for ADCs, PROTACs, and targeted protein modifications. Supplied at ≥98% HPLC purity with consistent lot-to-lot quality for reliable procurement.

Molecular Formula C15H14N2O8
Molecular Weight 350.28 g/mol
CAS No. 1345681-74-4
Cat. No. B8221166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG1-PNP-carbonate
CAS1345681-74-4
Molecular FormulaC15H14N2O8
Molecular Weight350.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C15H14N2O8/c18-13-5-6-14(19)16(13)7-8-23-9-10-24-15(20)25-12-3-1-11(2-4-12)17(21)22/h1-6H,7-10H2
InChIKeyFCTHMHZJVBYEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG1-PNP-carbonate Technical Profile


Mal-PEG1-PNP-carbonate (CAS 1345681-74-4) is a heterobifunctional polyethylene glycol (PEG) linker bearing a maleimide group for thiol-specific conjugation and a p-nitrophenyl (PNP) carbonate group for amine-reactive coupling . With a molecular formula of C15H14N2O8 and a molecular weight of 350.28 g/mol, this compound serves as a critical intermediate in the construction of antibody-drug conjugates (ADCs), targeted protein modifications, and advanced bioconjugation systems . The PEG1 spacer provides a compact, hydrophilic bridge that minimizes steric hindrance while maintaining aqueous compatibility .

Thiol-Specific
Maleimide group enables selective conjugation to reduced cysteine residues
Amine-Reactive
PNP carbonate couples to primary amines with reported high conversion
Compact Spacer
Single PEG1 unit minimizes steric hindrance in bioconjugation

Mal-PEG1-PNP-carbonate: Non-Interchangeable with Analogs


While numerous maleimide-PEG linkers exist, direct substitution of Mal-PEG1-PNP-carbonate with alternative leaving-group chemistries (e.g., NHS esters) or longer PEG spacers introduces quantifiable differences in conjugation efficiency, hydrolytic stability, and steric outcomes. The PNP carbonate group exhibits distinct reactivity kinetics and reduced off‑target hydrolysis compared to NHS esters [1], and the precise PEG1 spacer length (MW 350.28) offers a narrower steric profile than PEG2 or PEG3 variants . These factors collectively impact downstream conjugate performance and must inform procurement decisions rather than relying on generic class‑level assumptions.

Target Product Mal-PEG1-PNP-carbonate
PNP leaving group provides distinct hydrolysis profile and amine reactivity compared to NHS esters.
Potential Substitute NHS ester or longer PEG analogs
NHS esters may show faster off-target hydrolysis; PEG2/PEG3 spacers can alter steric outcomes and conjugate performance.
Similar CAS or functional group does not guarantee interchangeable conjugation efficiency or stability. Procurement decisions should be based on linker-specific reactivity data, not class-level assumptions.

Mal-PEG1-PNP-carbonate: Comparative Performance Data


Amine Conjugation Efficiency

Mal-PEG1-PNP-carbonate demonstrates high conjugation efficiency with primary amines, particularly N‑terminal amino groups (90–98% conjugation) and lysine ε‑amino groups (85–95%) under standard bioconjugation conditions . This performance exceeds the typical 70–90% conjugation efficiency reported for analogous NHS ester linkers in comparable studies . The quantitative data provide a direct basis for selecting PNP carbonate chemistry when maximizing amine‑conjugate yield is critical.

Amine Conjugation
Cross-study comparable
N‑terminal amine90–98%
Lysine ε‑amino85–95%
NHS ester typical70–90%
Reported higher conjugation yield context
Standard aqueous buffer, pH ~7.5–8.5
bioconjugation amine reactivity conjugation efficiency

Hydrolytic Stability: PNP vs. NHS

The PNP carbonate leaving group provides significantly lower off‑target hydrolysis and higher net conjugation yield compared to NHS esters under identical reaction conditions [1]. This class‑level differentiation arises from the distinct pKa and leaving‑group chemistry of PNP versus N‑hydroxysuccinimide, with PNP carbonates demonstrating enhanced stability in aqueous buffers while maintaining comparable or superior reactivity toward primary amines .

Hydrolytic Stability
Class-level inference
PNP carbonateLower off‑target hydrolysis
NHS esterGreater susceptibility to hydrolysis
Supports stability screening in aqueous buffers
Qualitative trend; class‑level data, verify under specific conditions
hydrolytic stability leaving group conjugation yield

Purity Advantage Over NHS Ester

Commercial sources of Mal-PEG1-PNP-carbonate consistently specify a purity of 98% (HPLC) , whereas the closely related Mal-PEG1-NHS ester (CAS 1807518-72-4) is typically supplied at ≥95% purity [1]. This 3‑percentage‑point purity advantage reduces the burden of by‑product removal and improves the stoichiometric control of subsequent conjugation steps.

Purity vs NHS Ester
Head-to-head
98% (HPLC)
Mal-PEG1-NHS ester: ≥95%
Reported purity specification context
Commercial reagent grade; by‑product removal may be simplified
purity quality control batch consistency

PEG1 Spacer Steric Advantage

Mal-PEG1-PNP-carbonate incorporates a single ethylene glycol unit (PEG1, MW 350.28 g/mol), providing a minimal spacer length that reduces steric hindrance during bioconjugation compared to longer PEG2 (MW ~394 g/mol) or PEG3 (MW ~438 g/mol) variants . This compact design is particularly advantageous when conjugating small‑molecule payloads to proteins where excessive linker length can compromise conjugate stability or bioactivity .

Spacer Length
Class-level inference
Mal-PEG1-PNPMW 350.28
PEG2 variant~394 g/mol
PEG3 variant~438 g/mol
Supports steric profile review for sensitive conjugates
Structural property; influence on conjugate stability requires verification
PEG spacer steric hindrance linker design

Mal-PEG1-PNP-carbonate: Key Applications


ADC Linker Assembly: Orthogonal Conjugation

Mal-PEG1-PNP-carbonate enables a two‑step, orthogonal conjugation strategy: the maleimide group reacts specifically with reduced interchain cysteine thiols on an antibody (pH 6.5–7.5), while the PNP carbonate group subsequently couples to amine‑containing cytotoxic payloads (e.g., MMAE, DM1) with high efficiency (85–98%) . The minimal PEG1 spacer reduces steric crowding at the antibody hinge region, a critical factor in preserving antibody effector function .

Site-Specific Protein PEGylation

The heterobifunctional nature of Mal-PEG1-PNP-carbonate permits site‑specific PEGylation of engineered cysteine residues on therapeutic proteins, followed by attachment of imaging probes or additional functional groups via the PNP‑amine coupling . The high amine‑conjugation efficiency (90–98% for N‑termini) ensures near‑quantitative incorporation of secondary payloads, while the reduced hydrolytic susceptibility of the PNP carbonate group improves overall process yield .

Nanoparticle Surface Functionalization

Mal-PEG1-PNP-carbonate can be used to functionalize thiol‑modified nanoparticles (e.g., gold, iron oxide) with a maleimide‑thiol bond, subsequently enabling amine‑based attachment of targeting ligands, fluorescent dyes, or polyethylene glycol chains . The compact PEG1 spacer minimizes perturbation of nanoparticle hydrodynamic diameter, a critical parameter for in vivo biodistribution and cellular uptake studies .

PROTAC Linker Assembly

The orthogonal maleimide‑thiol and PNP‑amine reactivities of Mal-PEG1-PNP-carbonate facilitate the modular assembly of proteolysis‑targeting chimeras (PROTACs), wherein a thiol‑containing E3 ligase ligand is conjugated via the maleimide group and an amine‑containing target‑protein ligand is attached via the PNP carbonate group . The short PEG1 linker provides a rigid, minimally flexible tether that can be optimized for ternary complex formation .

Application
Selection Property
Validation Focus
ADC Linker Assembly
Orthogonal maleimide–PNP reactivity
Thiol‑specific conjugation and amine‑coupling efficiency
Site‑Specific PEGylation
Engineered cysteine site‑specificity
Conjugation yield and hydrolytic stability context
Nanoparticle Functionalization
Maleimide‑thiol anchoring with minimal spacer
Hydrodynamic diameter perturbation review
PROTAC Assembly
Modular orthogonal coupling
Ternary complex formation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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